molecular formula C18H16F2N4 B2972099 N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine CAS No. 1261110-14-8

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Número de catálogo: B2972099
Número CAS: 1261110-14-8
Peso molecular: 326.351
Clave InChI: PNUNNNKTJAYRDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine is a useful research compound. Its molecular formula is C18H16F2N4 and its molecular weight is 326.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine is a synthetic compound notable for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C18H16F2N4
  • Molecular Weight : 326.35 g/mol
  • CAS Number : 1261110-14-8
  • Purity : Generally >95% .

The compound exhibits significant activity as an inhibitor of the p38 MAP kinase pathway, which is crucial in mediating inflammatory responses. Inhibitors of this pathway have been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, indicating therapeutic potential for treating autoimmune diseases .

In Vitro Studies

  • Cytokine Inhibition :
    • The compound has been identified as a potent inhibitor of TNFα production in vitro. Structural modifications have been explored to enhance its pharmacokinetic profile and oral bioavailability .
  • p38 MAP Kinase Inhibition :
    • Research indicates that this compound effectively inhibits p38 MAP kinase in cellular models. This inhibition correlates with reduced cytokine levels in inflammatory conditions .

In Vivo Studies

  • Adjuvant-Induced Arthritis Model :
    • In vivo testing demonstrated that this compound significantly reduces inflammation and joint damage in models of adjuvant-induced arthritis. The results suggest that it may be effective in the treatment of rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the tetrahydroimidazo[1,2-a]pyrazin core can enhance biological activity. Specifically, the presence of fluorine substituents on the phenyl rings appears to increase potency against p38 MAP kinase .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cytokine ProductionInhibition of TNFα ,
MAP Kinase InhibitionPotent inhibitor of p38 MAP kinase ,
Anti-inflammatory EffectsSignificant reduction in arthritis model ,

Table 2: Structure-Activity Relationships

ModificationEffect on ActivityReference
Addition of fluorineIncreased potency ,
Alteration of amine substituentsImproved pharmacokinetics

Case Studies

  • Case Study on Autoimmune Disease Treatment :
    • A study evaluated the efficacy of this compound in reducing symptoms in a rat model for rheumatoid arthritis. The results indicated significant reductions in joint swelling and inflammatory markers compared to control groups .
  • Pharmacokinetic Profile Assessment :
    • Research focused on optimizing the compound's structure for better oral bioavailability led to the development of derivatives with enhanced pharmacokinetic properties while maintaining biological activity against p38 MAP kinase .

Aplicaciones Científicas De Investigación

N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine is a chemical compound with the molecular formula C18H16F2N4 . It has a molar mass of 326.34 g/mol . The compound is also known by the CAS number 1261110-14-8 .

Physico-chemical Properties

  • Molar Mass: 326.34
  • Density: 1.36±0.1 g/cm3 (Predicted)
  • Boiling Point: 541.8±50.0 °C (Predicted)
  • pKa: 8.11±0.20 (Predicted)
  • Storage Condition: Keep at 2-8°C and protect from light

Synthesis
Tetrahydroimidazo[1,2-a]pyrazine derivatives can be synthesized by replacing the C‐terminal carboxyl group with a 4‐phenyl‐substituted imidazole, where the N‐1 nitrogen is bridged to the peptidic N atom via an ethylene linker, resulting in a 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazine core . A combinatorial approach can be achieved by modifying the heterobicyclic structure or introducing substituents at different points . The synthesis starts with the esterification of different d‐ or l‐configured, N‐protected amino acids with either phenacyl bromide or 3‐(bromoacetyl)pyridine . The resulting α‐acyloxy ketones are then subjected to a Davidson‐type heterocondensation upon treatment with ammonia in refluxing toluene. 2,4‐Disubstituted imidazoles are reacted with ethyl bromoacetate, with the alkylation occurring at N .

Potential Applications
While the provided search results do not offer explicit applications for this compound, they do provide information on tetrahydroimidazo[1,2-a]pyrazine derivatives and 1,2,4-Triazole scaffold, suggesting potential research applications :

  • Gαq inhibition: Tetrahydroimidazo[1,2‐a]pyrazine derivatives have been studied for their ability to inhibit Gαq proteins, which are involved in stimulating phospholipases (PLs) C and D . The molecular interaction of Gαq and PLC‐β effectuates the cleavage of a membrane phospholipid, PIP2, into DAG and IP3, both of which act as second messengers .
  • Drug development: 1,2,4-Triazole derivatives are found in antifungal drugs and pesticides, anticancer and anti-inflammatory agents, substances for treatment microbial and viral infections, and even food intake suppressors .

Additional Information

  • The compound is intended for research purposes only and is not meant for human use .
  • Stock solutions can be prepared using various concentrations, and calculators are available to determine the appropriate amounts of solvent needed .

Propiedades

IUPAC Name

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4/c19-13-3-1-12(2-4-13)17-18(22-15-7-5-14(20)6-8-15)24-10-9-21-11-16(24)23-17/h1-8,21-22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUNNNKTJAYRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Example 28 was synthesized by the following way: to a stirred solution of Example 26 (761 mg, 2.36 mmol) in 10 mL of MeOH was added Pd/C (258 mg, 0.24 mmol). The reaction mixture was evacuated and back filled with H2. The reaction mixture was stirred at room temperature overnight. The solid was filtered off and solvent was removed. The product was subjected to mass-triggered HPLC purification. The obtained MeCN/water solution was combined and concentrated to give the final product as yellow oil after neutralization.
Name
solution
Quantity
761 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
258 mg
Type
catalyst
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.